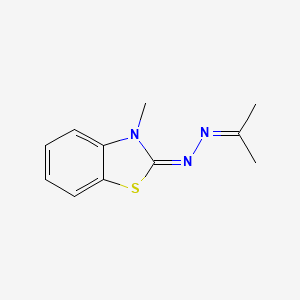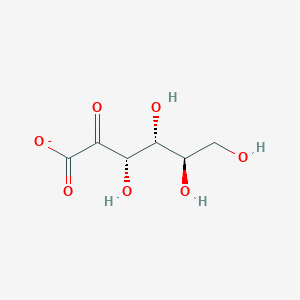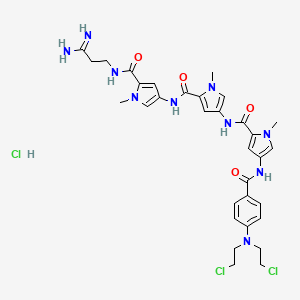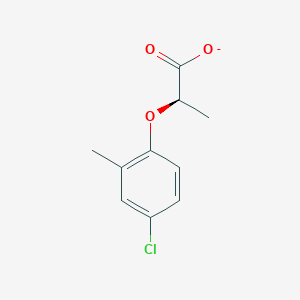
Abeado
Descripción general
Descripción
Abeado is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is synthesized using a specific method that involves several steps, and its mechanism of action is still being studied. This compound has shown promising biochemical and physiological effects, making it a subject of interest for researchers. In
Aplicaciones Científicas De Investigación
Inhibition of S-adenosyl-L-methionine Decarboxylase
Abeado, known as 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (Z)-AbeAdo, has been researched for its ability to inhibit S-adenosyl-L-methionine decarboxylase (AdoMetDC). This enzyme is pivotal in polyamine biosynthesis. Studies indicate that this compound irreversibly inhibits AdoMetDC in rat liver, with a time- and dose-dependent mechanism. This inhibition affects polyamine metabolism, which is crucial for cell growth and proliferation (Danzin, Marchal, & Casara, 1990).
Effects on Cell Growth and Polyamine Metabolism
This compound's impact on murine leukaemia cells (L1210) was studied, revealing that it inhibits growth by affecting polyamine levels, particularly spermidine and spermine. This disruption in polyamine levels leads to cytostasis, a state where cells stop growing but are not killed. The study also explored the role of hypusine, a unique amino acid formed in eukaryotic initiation factor 5A (eIF-5A), suggesting its critical role in cell growth (Byers, Ganem, & Pegg, 1992).
Interaction with Chinese Hamster Ovary Cells
Research involving Chinese hamster ovary (CHO) cells showed that this compound led to a decrease in cell growth for both normal and mutant cells lacking polyamine transport activity. This study highlighted the role of polyamine transport and synthesis in cell growth regulation, emphasizing the importance of polyamine transport in maintaining intracellular polyamine levels and preventing accumulation of toxic polyamine levels (Byers, Wechter, Hu, & Pegg, 1994).
Therapeutic Potential in Duchenne Muscular Dystrophy
In a study on Duchenne muscular dystrophy, a split this compound gene was delivered to muscle cells in a mouse model. This demonstrated the therapeutic potential of base editing in adult animals, showing a corrective effect on a nonsense mutation in the Dmd gene. This study illustrates the potential applications of this compound in gene editing for therapeutic purposes (Ryu et al., 2018).
Cystic Fibrosis Organoid Biobank Study
This compound has also been applied in cystic fibrosis research, using a biobank of intestinal organoids representing patients with the disease. This study demonstrated genetic and functional repair in CF organoids using this compound, without detecting off-target mutations in whole-genome sequencing. It exemplifies the potential of this compound in precision medicine and targeted therapy for genetic diseases (Geurts et al., 2020).
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2-/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJCZGDVJQLZET-GGHFOJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C\CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123642-27-3 | |
| Record name | MDL 73811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123642273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDL-73811 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GI49JB39O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)



![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)




